molecular formula C21H30O5 B599817 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid CAS No. 115783-35-2

15,16-Dihydro-15-methoxy-16-oxohardwickiic acid

Cat. No. B599817
CAS RN: 115783-35-2
M. Wt: 362.466
InChI Key: LKCDRCCSEGFFNK-CULFUZIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15,16-Dihydro-15-methoxy-16-oxohardwickiic acid is a type of compound known as diterpenoids . It was first documented in 2022 .


Molecular Structure Analysis

The molecular formula of this compound is C21H30O5 and it has a molecular weight of 362.5 . The chemical name is (4aR,5S,6R,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid .


Physical And Chemical Properties Analysis

This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . For obtaining a higher solubility, it is recommended to warm the tube at 37 ℃ and shake it in the ultrasonic bath for a while .

Scientific Research Applications

  • Synthesis of Carcinogenic Compounds : Coombs and Boyd (1998) worked on synthesizing various metabolites of carcinogens related to cyclopenta[a]phenanthrenes, starting with a compound similar to 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid. This research contributes to understanding the chemical pathways and potential carcinogenicity of these compounds (Coombs & Boyd, 1998).

  • Total Synthesis of Natural Products : Matsumoto et al. (1985) focused on the synthesis of natural products, particularly 16-hydroxyferruginol, using a process involving compounds structurally related to 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid. This work is significant for the field of natural product synthesis (Matsumoto, Imai, Miuchi, & Sugibayashi, 1985).

  • Study of Diterpenoids : Carreras, Rossomando, and Giordano (1998) isolated various diterpenoids from Eupatorium buniifolium, including compounds related to 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid. Such research is vital for understanding the chemical diversity and potential applications of plant-derived diterpenoids (Carreras, Rossomando, & Giordano, 1998).

  • Investigation of Clerodane Derivatives : Singh, Krishna, and Pareek (1999) explored the structure of clerodane derivatives from Compositae plants, including compounds similar to 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid. Their research contributes to the knowledge of plant-derived diterpenes (Singh, Krishna, & Pareek, 1999).

  • Carcinogenicity Studies : Coombs (1966) synthesized derivatives of 15,16-Dihydro-17-oxocyclopenta[a]phenanthrene, which is structurally related to 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid, to study their potential carcinogenic properties (Coombs, 1966).

Safety and Hazards

The safety data sheet for this compound is available for viewing and download . It is intended for R&D use only and not for medicinal, household or other use .

Mechanism of Action

Target of Action

15-Methoxypatagonic acid, also known as 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid, is a clerodane diterpenoid compound It’s structurally similar to pentadecanoic acid (c15:0), which is known to activate ampk and inhibit mtor , both of which are core components of the human longevity pathway .

Mode of Action

Pentadecanoic acid is known to activate AMPK and inhibit mTOR , which are key regulators of cellular metabolism and growth. This suggests that 15-Methoxypatagonic acid may also interact with these targets to influence cellular processes.

Biochemical Pathways

Given its potential interaction with ampk and mtor, it may influence pathways related to cellular metabolism, growth, and longevity . AMPK is a master regulator of cellular energy homeostasis, and mTOR is a central regulator of cell growth and proliferation. Therefore, modulation of these targets could have broad effects on various biochemical pathways.

Result of Action

Based on its potential interaction with ampk and mtor, it may have effects on cellular metabolism and growth . Activation of AMPK can stimulate catabolic processes such as glycolysis and fatty acid oxidation, while inhibition of mTOR can suppress anabolic processes such as protein synthesis and cell proliferation. These effects could contribute to the regulation of cellular energy balance and growth.

Action Environment

For example, the compound is isolated from the leaves of Casearia sylvestris , suggesting that it may be stable and active under the environmental conditions found in this plant’s habitat

properties

IUPAC Name

(4aR,5S,6R,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(22)23)6-5-7-16(21)20(13,2)11-9-14-12-17(25-4)26-19(14)24/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,22,23)/t13-,16-,17?,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCDRCCSEGFFNK-CULFUZIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(OC3=O)OC)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(OC3=O)OC)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Methoxypatagonic acid

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